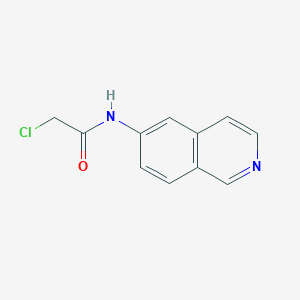

2-chloro-N-(isoquinolin-6-yl)acetamide

Description

Significance of the Isoquinoline (B145761) Scaffold in Drug Discovery

The isoquinoline scaffold, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the development of new pharmaceuticals. nih.govresearchgate.net Its structural rigidity and the ability of its nitrogen atom to form hydrogen bonds make it an ideal backbone for designing molecules that can interact with a wide array of biological targets with high affinity and specificity. nih.gov The versatility of the isoquinoline ring allows for the introduction of various substituents at multiple positions, enabling chemists to fine-tune the pharmacological properties of the resulting derivatives. nih.govsemanticscholar.org This adaptability has led to the discovery of numerous isoquinoline-based compounds with a broad spectrum of biological activities, cementing the scaffold's importance in modern drug discovery programs. ontosight.ai

Overview of Biologically Active Isoquinoline Structures and Their Applications

The therapeutic potential of isoquinoline derivatives is vast and well-documented. semanticscholar.org Historically, some of the most well-known alkaloids, such as morphine and codeine, possess an isoquinoline core and are renowned for their potent analgesic properties. semanticscholar.org Beyond pain management, isoquinoline-based drugs have found applications in treating a wide range of conditions. For instance, papaverine (B1678415) is a vasodilator, while some synthetic derivatives have shown promise as antihypertensive agents. pharmaguideline.com Furthermore, the isoquinoline framework is present in various anticancer, antimicrobial, antifungal, and antiviral agents, highlighting its broad therapeutic relevance. researchgate.netsemanticscholar.org The diverse biological activities of these compounds underscore the remarkable potential of the isoquinoline scaffold in generating a wide range of therapeutic agents. semanticscholar.org

Table 1: Examples of Biologically Active Isoquinoline Derivatives and Their Applications

| Compound | Core Structure | Therapeutic Application |

|---|---|---|

| Morphine | Isoquinoline Alkaloid | Analgesic |

| Codeine | Isoquinoline Alkaloid | Analgesic, Antitussive |

| Papaverine | Benzylisoquinoline | Vasodilator |

| Berberine | Protoberberine Alkaloid | Antimicrobial, Anti-inflammatory |

| Quinisocaine | Synthetic Isoquinoline | Anesthetic |

Contextualization of 2-chloro-N-(isoquinolin-6-yl)acetamide within Isoquinoline Research

Within the expansive family of isoquinoline derivatives lies this compound. While this specific compound has not been the subject of extensive published research, its chemical structure suggests its potential role as a valuable synthetic intermediate in the development of more complex and potentially bioactive molecules. The compound incorporates two key reactive moieties: the isoquinoline-6-amine group and the chloroacetamide side chain. The 6-aminoisoquinoline (B57696) core is a known pharmacophore in various biologically active compounds, and the chloroacetamide group is a versatile handle for further chemical modifications. ontosight.ai

The presence of the reactive chlorine atom in the acetamide (B32628) side chain makes this compound an attractive building block for medicinal chemists. It can readily undergo nucleophilic substitution reactions, allowing for the attachment of a wide variety of functional groups and the creation of a library of novel isoquinoline derivatives. This potential for diversification is a key aspect of modern drug discovery, where the synthesis and screening of numerous analogues are often necessary to identify a lead compound with optimal therapeutic properties.

While the biological activity of this compound itself has not been characterized, its constituent parts suggest that it could be a precursor to compounds with interesting pharmacological profiles. The exploration of its reactivity and its use in the synthesis of new chemical entities could be a promising avenue for future research in the field of isoquinoline chemistry.

Table 2: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C11H9ClN2O |

| Molecular Weight | 220.66 g/mol |

| IUPAC Name | This compound |

| SMILES | C1=CC2=C(C=C1NC(=O)CCl)C=NC=C2 |

Structure

2D Structure

3D Structure

Properties

CAS No. |

920513-65-1 |

|---|---|

Molecular Formula |

C11H9ClN2O |

Molecular Weight |

220.65 g/mol |

IUPAC Name |

2-chloro-N-isoquinolin-6-ylacetamide |

InChI |

InChI=1S/C11H9ClN2O/c12-6-11(15)14-10-2-1-9-7-13-4-3-8(9)5-10/h1-5,7H,6H2,(H,14,15) |

InChI Key |

AYHNDJIGDJSUSS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C=C1NC(=O)CCl |

Origin of Product |

United States |

Biological Activities and Therapeutic Potential of Isoquinoline Acetamide Analogues

Broad-Spectrum Pharmacological Activities of Isoquinoline (B145761) Derivatives

Isoquinoline derivatives are a significant class of compounds that have been extensively studied for their diverse pharmacological effects. semanticscholar.org Both naturally occurring isoquinoline alkaloids and synthetically produced analogues have shown a wide range of powerful biological actions. semanticscholar.org These activities include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, antiviral, antispasmodic, and neuroprotective properties. semanticscholar.orgwisdomlib.org The therapeutic utility of this class of compounds is exemplified by well-known alkaloids such as morphine and codeine, as well as synthetic drugs like papaverine (B1678415), which are used for their analgesic and antispasmodic effects, respectively. semanticscholar.orgmdpi.com The continued exploration of this chemical scaffold holds significant promise for the discovery of novel therapeutic agents.

While the broader class of isoquinoline derivatives is well-researched, specific data on the biological activities of 2-chloro-N-(isoquinolin-6-yl)acetamide are not extensively detailed in the reviewed literature. The following sections will focus on the known activities of isoquinoline acetamide (B32628) analogues and the general isoquinoline class to provide a comprehensive overview of their therapeutic potential.

The isoquinoline core is a key structural motif in the development of new antimicrobial agents. nih.gov Various derivatives have shown activity against a range of pathogens, including bacteria and fungi.

In one study, a series of tricyclic isoquinoline derivatives were synthesized and evaluated for their antibacterial properties against Gram-positive pathogens. mdpi.com Two compounds, in particular, demonstrated notable activity, with Minimum Inhibitory Concentrations (MICs) recorded against several bacterial strains. mdpi.comresearchgate.net

| Compound | Staphylococcus aureus | Streptococcus pneumoniae | Enterococcus faecium |

|---|---|---|---|

| Compound 8d | 16 | >128 | 128 |

| Compound 8f | 32 | 32 | 64 |

Data sourced from Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. mdpi.comresearchgate.net

Conversely, a study evaluating 33 different isoquinoline alkaloids from Fumaria and Corydalis species found no significant antibacterial effects. nih.govresearchgate.net However, this same group of alkaloids displayed significant antifungal activity at a concentration of 8 µg/mL against Candida albicans. nih.govresearchgate.net Further research into differently functionalized 1,2,3,4-tetrahydroisoquinolines (THIQs) revealed that certain ester and carbamate derivatives possess high and broad-range bactericidal activity. nih.gov Specifically, chlorinated derivatives like chlorobenzoate and chlorophenylpropanoate esters showed the greatest antifungal activity. nih.gov This suggests that specific substitutions on the isoquinoline scaffold are crucial for determining the type and potency of antimicrobial action. No specific antimicrobial data for this compound was identified in the reviewed literature.

The isoquinoline framework is a recognized scaffold for the development of anticancer agents. semanticscholar.orgnih.gov These compounds exert their antitumor effects through various mechanisms, including inducing cell cycle arrest, apoptosis, and autophagy. nih.gov Some isoquinoline alkaloids are believed to target and bind to nucleic acids, thereby altering DNA stability and interfering with replication and transcription processes. semanticscholar.org Others function by binding to microtubules, which play a crucial role in cell division, leading to mitotic arrest and subsequent apoptosis. nih.gov

Research into acetamide derivatives bearing other heterocyclic systems has demonstrated significant cytotoxic potential. In a study of novel quinazoline derivatives, a compound featuring a thiazolyl acetamide side chain, 2-[(3-methyl-2-oxo-2H- semanticscholar.orgnih.govnih.govtriazino[2,3-c]quinazolin-6-yl)thio]-N-(1,3-thiazol-2-yl)acetamide , was identified as a highly active anticancer agent. nih.gov This compound exhibited potent growth inhibition against a panel of human cancer cell lines. nih.govnih.gov

| Cancer Type | Cell Line | GI₅₀ (µM) |

|---|---|---|

| Colon Cancer | HCC-2998 | 0.41 |

| HCT-116 | 0.54 | |

| KM12 | 0.69 | |

| Melanoma | MALME-3M | 0.48 |

| SK-MEL-5 | 0.51 | |

| Ovarian Cancer | OVCAR-3 | 0.25 |

GI₅₀ represents the concentration required to inhibit cell growth by 50%. Data sourced from studies on substituted acetamides. nih.gov

This highlights the potential of the acetamide moiety, when combined with appropriate heterocyclic systems, in designing effective anticancer drugs. nih.govnih.gov No specific anticancer activity for this compound has been reported in the reviewed sources.

Isoquinoline derivatives have shown significant promise as anti-inflammatory agents. semanticscholar.orgresearchgate.net Their mechanisms of action often involve the modulation of key signaling pathways and the suppression of pro-inflammatory mediators. nih.gov

A study on novel isoquinoline-1-carboxamides demonstrated their ability to suppress the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-treated microglial cells. nih.gov Three compounds, HSR1101, HSR1102, and HSR1103, were particularly effective at inhibiting interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and nitric oxide (NO). nih.gov The most potent of these, N-(2-hydroxyphenyl) isoquinoline-1-carboxamide (HSR1101) , was found to exert its effects by inhibiting the phosphorylation of mitogen-activated protein kinases (MAPKs) and blocking the nuclear translocation of NF-κB, a critical transcription factor in the inflammatory response. nih.gov

Furthermore, some natural isoquinoline alkaloids have been identified as having dual anti-inflammatory and antiviral properties, which could be beneficial in treating diseases like COVID-19. nih.gov These alkaloids often exert their anti-inflammatory effects by inhibiting the p38 MAPK signaling pathway. nih.gov The acetamide functional group is also recognized as a valuable scaffold for designing selective COX-II inhibitors, which are a cornerstone of anti-inflammatory therapy. archivepp.com Studies on 3-bromo isoquinoline derivatives have also confirmed their noteworthy anti-inflammatory activity. jptcp.com There is no specific information in the reviewed literature regarding the anti-inflammatory effects of this compound.

Isoquinoline alkaloids are recognized for their potential neuroprotective effects, which are crucial for combating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. nih.gov These diseases are often characterized by neuronal injury and loss. nih.gov Isoquinoline compounds have been shown to offer protection through several mechanisms.

Key neuroprotective mechanisms of isoquinoline alkaloids include:

Reducing Oxidative Stress: Compounds like nuciferine can restore the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), protecting nerve cells from oxidative damage. mdpi.com

Anti-inflammatory Action: Derivatives such as berberine can inhibit the production of inflammatory markers like TNF-α and cyclooxygenase-2 (COX-2), thereby reducing neuroinflammation. mdpi.com

Regulation of Autophagy: Tetrahydropalmatine has been shown to regulate autophagy by reactivating the PI3K/AKT/mTOR pathway, which can be beneficial after ischemia-reperfusion injury. mdpi.com

In addition to these mechanisms, separate research has shown that various isoquinoline derivatives can enhance neuronal survival in primary cultures of cortical neurons. nih.gov This neurotrophic activity appears to be related to the core isoquinoline ring structure itself, rather than being dependent on NMDA receptor antagonism or blockade of calcium channels. nih.gov No specific research on the neuroprotective or cognitive-enhancing activities of this compound was found.

The muscle-relaxant properties of isoquinoline alkaloids are well-established, with papaverine being a classic example of a non-specific spasmolytic agent derived from this class. semanticscholar.orgmdpi.com These compounds are effective in treating various types of smooth muscle spasms. drugbank.com

Research into benzylisoquinoline alkaloids analogous to papaverine, such as reticuline, norarmepavine, and coclaurine, has shown that they competitively antagonize uterine muscular contractions. nih.gov Their antispasmodic activity is linked to the inhibition of extracellular calcium influx, an intracellular effect, or a combination of both. nih.gov The potency of these alkaloids varies, with coclaurine being even more potent than papaverine in some assays. nih.gov

| Alkaloid | pA₂ (vs. Acetylcholine) | pA₂ (vs. Calcium) | IC₅₀ (µM, vs. Potassium) |

|---|---|---|---|

| Reticuline | 5.35 | 4.81 | 474 |

| Norarmepavine | 5.55 | 4.09 | 101 |

| Coclaurine | 7.42 | 6.91 | 68.9 |

| Papaverine | 5.32 | 6.23 | 14.3 |

pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift in the concentration-response curve of an agonist. IC₅₀ is the concentration that causes 50% inhibition of the tonic phase response. Data sourced from Planta Medica. nih.gov

Significantly, a compound identified as Acetamide-45 has been shown to inhibit contractions in isolated airway smooth muscle induced by electric field stimulation and methacholine. nih.gov This compound reduced the maximal contractile response in a concentration-dependent manner, with IC₅₀ values of 10.74 µM in tracheae and 18.83 µM in bronchi, suggesting a non-specific inhibition of cholinergic receptors. nih.gov This finding directly supports the potential for isoquinoline acetamide analogues to possess smooth muscle relaxant effects.

The isoquinoline scaffold is present in numerous compounds with a wide spectrum of antiviral activities. semanticscholar.orgwisdomlib.org Studies have shown that isoquinoline alkaloids can selectively inhibit RNA viruses. For instance, an evaluation of 33 alkaloids demonstrated selective inhibition against the Parainfluenza-3 (PI-3) virus, with inhibitory concentrations ranging from 0.5 to 64 µg/ml, though they were inactive against the DNA virus Herpes simplex (HSV). nih.govresearchgate.net Other research identified an isoquinolone compound that was effective against both influenza A and B viruses, with 50% effective concentrations (EC₅₀s) between 0.2 and 0.6 µM. nih.gov The mechanism of action for this compound was determined to be the targeting of viral polymerase activity. nih.gov

A particularly important area of research has been the development of isoquinoline derivatives as inhibitors of the human immunodeficiency virus (HIV). The HIV-1 reverse transcriptase (RT) enzyme, which is essential for viral replication, possesses both DNA polymerase and ribonuclease H (RNase H) activity. nih.gov While many drugs target the polymerase function, the RNase H domain remains an underexploited target. nih.govnih.gov

Significant progress has been made in identifying isoquinoline-based inhibitors of RNase H. One promising compound, 2-hydroxy-4-methoxycarbonylisoquinoline-1,3(2H,4H)-dione , was found to inhibit RT RNase H with a 50% inhibitory concentration (IC₅₀) of 61 nM, showing high potency for this novel target. nih.gov Other research has focused on developing isoquinoline-based compounds that act as CXCR4 antagonists, which block a key co-receptor used by HIV to enter host cells. mdpi.com There is no specific information available on the antiviral or HIV-1 reverse transcriptase inhibitory activity of this compound in the reviewed literature.

Specific Biological Activities Associated with Chloroacetamide-Containing Isoquinoline Scaffolds

The unique combination of the isoquinoline framework and the reactive chloroacetamide side chain suggests that compounds like this compound could interact with a variety of biological targets, leading to a range of physiological effects. Research into related structures provides compelling evidence for the potential therapeutic applications of this class of molecules.

The isoquinoline nucleus is a well-established scaffold in the design of kinase inhibitors. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The planar aromatic structure of the isoquinoline ring system allows it to fit into the ATP-binding pocket of many kinases, thereby inhibiting their activity.

While direct studies on the kinase inhibitory activity of this compound are not extensively documented, the patent literature indicates its use as an intermediate in the synthesis of compounds that influence, inhibit, or reduce the action of kinases. This suggests that the broader chemical space around this scaffold is actively being explored for kinase modulation.

Furthermore, derivatives of the isoquinoline scaffold have demonstrated significant kinase inhibitory potential. For instance, 1-aminoisoquinoline derivatives have been identified as potent type II inhibitors of Receptor-Interacting Protein 1 (RIP1) kinase, a key mediator of necroptosis. The co-crystal structure of one such inhibitor with the RIP1 kinase domain revealed that the 1-aminoisoquinoline moiety acts as a hinge binder within the ATP binding pocket.

The presence of the chloroacetamide group in this compound introduces the potential for covalent inhibition. The electrophilic carbon of the chloroacetamide can form a covalent bond with nucleophilic residues, such as cysteine, within the active site of a kinase. This mode of inhibition can lead to irreversible and potent inactivation of the target enzyme. A screening of a library of covalent kinase inhibitors that included an isoquinoline linked to a reactive group demonstrated the potential for these compounds to interact with and destabilize proteins.

The table below summarizes the kinase inhibitory activities of some representative isoquinoline-based compounds.

| Compound Class | Target Kinase | Activity | Reference |

| 1-Aminoisoquinolines | RIP1 Kinase | Potent type II inhibitors | |

| Isoquinoline Sulfonamides (e.g., H7) | Protein Kinase C | Inhibition of lysis by CTL | |

| Aporphine Isoquinoline Alkaloids (e.g., Apomorphine) | PKA, MLCK, PKC | Potent inhibition |

This table presents data for isoquinoline derivatives to illustrate the potential of the scaffold in kinase inhibition.

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate the cellular levels of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Inhibition of PDEs can lead to a variety of therapeutic effects, including anti-inflammatory, bronchodilatory, and vasodilatory actions. The isoquinoline scaffold has been successfully utilized in the development of potent and selective PDE inhibitors.

Several studies have highlighted the potential of isoquinoline derivatives as effective inhibitors of different PDE isoforms. For example, a series of 4-aryl-1-isoquinolinone derivatives were designed and synthesized as potent and selective PDE5 inhibitors. One of the lead compounds exhibited a half-maximal inhibitory concentration (IC50) of 1.0 nM for PDE5.

Similarly, novel 1-phenyl-3,4-dihydroisoquinoline amide derivatives have been developed as potential PDE4 inhibitors. Structure-activity relationship (SAR) studies indicated that substitutions on the phenyl ring could enhance both the inhibitory activity towards PDE4B and the selectivity. Furthermore, tetrahydro-isoquinolines have been identified and optimized as novel PDE4 inhibitors, leading to the discovery of an effective anti-psoriasis agent.

The table below details the phosphodiesterase inhibitory activity of selected isoquinoline derivatives.

| Compound Class | Target PDE | IC50 (nM) | Reference |

| 4-Aryl-1-isoquinolinone derivative (36a) | PDE5 | 1.0 | |

| 1-Phenyl-3,4-dihydroisoquinoline amide derivative (15) | PDE4B | Potent inhibition | |

| Tetrahydro-isoquinoline derivative (16) | PDE4 | High potency |

This table showcases the inhibitory concentrations of various isoquinoline-based compounds against different phosphodiesterase enzymes, suggesting the therapeutic potential of this chemical class.

Isoquinoline alkaloids and their synthetic derivatives have long been known to exert significant effects on smooth muscle contractility. Many of these compounds exhibit spasmolytic (muscle-relaxing) properties.

While direct experimental data for this compound is not available, studies on structurally related compounds provide strong indications of its potential in this area. For instance, a study on newly synthesized isoquinoline derivatives investigated their effects on rat uterine contractility. Several of these derivatives demonstrated significant relaxant effects on oxytocin-induced uterine contractions, with some compounds exhibiting lower IC50 values than the known Rho-kinase inhibitors Y-27632 and fasudil. Two of the tested isoquinolines also significantly decreased the active Rho-kinase (ROCK) II level, a key enzyme in the regulation of smooth muscle contraction.

Another study on the inotropic effects of certain isoquinoline alkaloids on papillary muscle contraction found that they exerted a negative inotropic effect, reducing the force of contraction. These effects were suggested to be mediated through the modulation of calcium channels and other signaling pathways involved in muscle contraction.

The table below presents the inhibitory concentrations of some isoquinoline derivatives on the contractile activity of isolated tissues.

| Compound | Tissue | Effect | IC50 (µM) | Reference |

| Isoquinoline derivative 218 | Non-pregnant rat uterus (oxytocin-induced contraction) | Relaxation | Lower than Y-27632 and fasudil | |

| Isoquinoline derivative 852 | Non-pregnant rat uterus (oxytocin-induced contraction) | Relaxation | Lower than Y-27632 and fasudil | |

| F-24 (isoquinoline alkaloid) | Papillary muscle | Negative inotropic effect | 15.1 | |

| F-14 (isoquinoline alkaloid) | Papillary muscle | Negative inotropic effect | 23.9 | |

| N-14 (isoquinoline alkaloid) | Papillary muscle | Negative inotropic effect | 18.6 |

This table summarizes the effects of various isoquinoline compounds on muscle contractility, highlighting their potential as modulators of bioelectrical and contractile events in isolated tissues.

Mechanism of Action Studies for 2 Chloro N Isoquinolin 6 Yl Acetamide Analogues

Elucidation of Molecular Targets

The diverse biological activities reported for isoquinoline (B145761) and acetamide (B32628) derivatives have prompted investigations into their specific molecular targets. The unique structural combination of an isoquinoline core and a chloroacetamide side chain in 2-chloro-N-(isoquinolin-6-yl)acetamide suggests a potential for interaction with a range of biological macromolecules.

Interaction with Kinases

The acetamide moiety is a common feature in a variety of kinase inhibitors. Research into structurally related compounds suggests that analogues of this compound may also exert their effects through kinase modulation. For instance, a number of N-benzyl substituted (((2-morpholinoethoxy)phenyl)thiazol-4-yl)acetamide derivatives have been synthesized and evaluated for their ability to inhibit Src kinase. nih.gov One unsubstituted N-benzyl derivative, in particular, demonstrated inhibition of c-Src kinase with GI₅₀ values of 1.34 μM and 2.30 μM in different cell lines. nih.gov While direct evidence for this compound is still forthcoming, these findings highlight the potential of the acetamide scaffold to interact with the ATP-binding site of kinases, thereby interfering with their catalytic activity.

Inhibition of Phosphodiesterases (e.g., PDE10A)

Phosphodiesterase 10A (PDE10A) is a key enzyme in the regulation of cyclic nucleotide signaling, and its inhibition has been explored as a therapeutic strategy for neurological and psychiatric disorders. nih.gov Several PDE10A inhibitors have been investigated in preclinical and clinical settings, demonstrating the tractability of this enzyme as a drug target. nih.gov The isoquinoline scaffold, a core component of the compound , is present in known PDE inhibitors. While specific studies on this compound analogues are limited, the established role of related heterocyclic compounds as PDE10A inhibitors provides a strong rationale for investigating this potential mechanism of action.

Modulation of Ca2+ Influx through Potential-Dependent Membrane Channels

Voltage-gated calcium channels (VGCCs) are crucial for a multitude of physiological processes, and their modulation can have significant effects on cellular function. mdpi.comnih.gov The broad bioactivity of isoquinoline alkaloids includes interference with calcium signaling pathways. The complex structure of VGCCs offers multiple sites for small molecules to bind and alter their function, including the channel pore and voltage-sensing domains. nih.govjohnshopkins.edu Although direct experimental data on the interaction of this compound analogues with VGCCs is not yet available, the known influence of related compounds on calcium homeostasis suggests this as a plausible area for future investigation.

Effects on G-protein Coupled Receptors (GPCRs)

G-protein coupled receptors represent a large and diverse family of transmembrane proteins that are major targets for a wide array of therapeutics. nih.govnih.gov The isoquinoline motif is a key structural feature in ligands that target various GPCRs. For example, certain isoquinoline derivatives have been developed as potent antagonists for the CXCR4 receptor, a GPCR involved in HIV entry into cells. mdpi.com Other research has focused on developing isoquinoline-containing compounds as agonists for the dopamine (B1211576) D3 receptor, which is implicated in conditions like Parkinson's disease. nih.govacs.org These examples underscore the potential for the isoquinoline core of this compound to mediate interactions with GPCRs, although the specific receptor subtypes and the nature of these interactions (agonist, antagonist, or allosteric modulator) remain to be determined for this class of analogues.

Analysis of Intracellular Signaling Pathways

The interaction of this compound analogues with their molecular targets is expected to trigger a cascade of downstream events within the cell. The modulation of kinases, phosphodiesterases, and GPCRs can significantly alter intracellular signaling pathways that govern fundamental cellular processes such as proliferation, survival, and metabolism. sygnaturediscovery.comnih.gov

Lack of Publicly Available Research Data on the Specific Mechanism of Action of this compound Analogues

Following a comprehensive search of publicly available scientific literature, it has been determined that there is no specific research data available concerning the mechanism of action of this compound or its analogues in the context of cAMP-dependent signal cascade activation, interconnections with Protein Kinase A (PKA), or relationships with neurotransmitter systems such as serotonin (B10506) and acetylcholine.

Further broader searches on the biological activities of isoquinoline acetamide derivatives also failed to provide the specific mechanistic details required to address the user's query. The existing research on acetamide analogues is diverse, but does not specifically cover the requested signaling pathways for the compound .

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline. The creation of such an article would necessitate the existence of peer-reviewed research and clinical trial data that is not currently in the public domain. To maintain scientific integrity and avoid the generation of speculative or inaccurate information, the requested article cannot be produced at this time.

Computational Chemistry and Molecular Modeling of 2 Chloro N Isoquinolin 6 Yl Acetamide

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the interaction between a small molecule ligand and a protein receptor.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide detailed information about the conformational changes and stability of molecules and their complexes over time.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are built from a dataset of compounds with known activities.

There are no published QSAR models that include 2-chloro-N-(isoquinolin-6-yl)acetamide. The development of a QSAR model would require a series of structurally related compounds with experimentally determined biological activities, which is not currently available for this specific chemical scaffold.

In Silico Predictive Tools (e.g., PASS Online Program)

In silico tools like PASS (Prediction of Activity Spectra for Substances) Online can predict the biological activity spectrum of a compound based on its structure.

A specific analysis of this compound using the PASS Online program or similar in silico predictive tools has not been documented in the literature. Such a prediction could offer insights into its potential pharmacological effects, but these would be purely theoretical and require experimental validation.

Drug Discovery and Lead Optimization Strategies for Isoquinoline Based Acetamides

Principles of Early Drug Discovery Phases

The initial stages of drug discovery are foundational, aiming to identify and validate new molecular targets and discover compounds that interact with them. This phase is critical for establishing a solid basis for subsequent development efforts.

Target identification is the first crucial step, involving the pinpointing of biological molecules, such as proteins or genes, that play a key role in a disease. fiveable.medanaher.com For a target to be considered ideal, it should be pivotal to the disease's pathophysiology, its expression should be localized, and it should be "druggable," meaning it can be modulated by a therapeutic compound. ucl.ac.uktechnologynetworks.com Isoquinoline (B145761) frameworks are known to possess a wide array of pharmacological activities, including anticancer and enzyme inhibitory actions, making them suitable for targeting various biological entities. nih.gov

Target validation confirms the therapeutic relevance of the identified target. danaher.com This process involves a variety of experimental techniques to demonstrate that modulating the target will have a therapeutic effect. ucl.ac.uktechnologynetworks.com Methods for validation include genetic manipulation to establish a direct link between a gene and a disease phenotype, pharmacological studies, and the use of animal models. wjbphs.com For instance, kinases are a significant class of targets for isoquinoline-based compounds, and their dysregulation is often linked to diseases like cancer. nih.gov Validating that a specific kinase is central to tumor growth confirms it as a viable target for developing inhibitors.

Following target validation, the next stage is to find "hits"—compounds that exhibit the desired activity against the target. criver.comoncodesign-services.com High-Throughput Screening (HTS) is a common method where large libraries of chemical compounds are rapidly tested. wjbphs.comoncodesign-services.com This can involve biochemical assays with purified target proteins or cell-based phenotypic screens. oncodesign-services.com

For isoquinoline-based acetamides, this process would involve screening libraries of these derivatives to identify those that modulate the validated target, for example, a specific protein kinase. researchoutreach.org The hits that are identified and confirmed through retesting serve as the starting points for the next phase of drug discovery. oncodesign-services.comselvita.com Virtual screening, which uses computational models to predict binding, is another efficient method for identifying potential hits from large compound databases. oncodesign-services.comnih.gov

Lead Optimization Methodologies

Once a hit is identified, it undergoes lead optimization, a process where its chemical structure is systematically modified to improve its drug-like properties. danaher.combiobide.com The goal is to enhance potency, selectivity, and pharmacokinetic characteristics while minimizing toxicity. danaher.comyoutube.com This iterative cycle of designing, synthesizing, and testing new analogues is crucial for developing a preclinical drug candidate. oncodesign-services.comyoutube.com

Structure-Based Drug Design (SBDD) leverages the three-dimensional structural information of the target protein, often obtained through X-ray crystallography, to guide the design of inhibitors. nih.gov This powerful computational approach allows for the rational design of molecules with high binding affinity and specificity. In the context of isoquinoline-based kinase inhibitors, SBDD has been successfully used to develop potent and selective compounds. nih.govresearchgate.net By understanding the interactions between an isoquinoline inhibitor and the ATP-binding pocket of a kinase, researchers can design new derivatives that optimize these interactions for improved efficacy. nih.gov

Table 1: Example of Structure-Based Drug Design for Isoquinoline Inhibitors (Note: This table is illustrative of the SBDD process and does not represent specific data for 2-chloro-N-(isoquinolin-6-yl)acetamide unless cited.)

| Lead Compound | Target Kinase | Structural Information | Design Strategy | Resulting Analogue | Improved Property |

| Isoquinoline-A | PKB | Co-crystal structure with PKA nih.gov | Mimic bound conformation with constrained pyrrolidine | Analogue-A1 | Increased Potency nih.gov |

| Isoquinoline-B | EGFR | Molecular docking simulation nih.gov | Introduce 8-hydroxy group to form new H-bond | Analogue-B1 | Enhanced EGFR Inhibition nih.gov |

When the 3D structure of the target is not available, Ligand-Based Drug Design (LBDD) is employed. nih.gov This approach relies on the knowledge of other molecules that bind to the biological target. slideshare.net Key methods include pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) studies. nih.govfiveable.me

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govmdpi.com This allows for the prediction of the activity of new, untested analogues, thereby guiding the optimization process. slideshare.netfiveable.me For isoquinoline-based acetamides, a QSAR model could be developed by correlating variations in substituents on the isoquinoline ring with changes in inhibitory activity against a target.

Table 2: QSAR Model Parameters for a Hypothetical Series of Isoquinoline-Based Acetamides (Note: This table illustrates the components of a QSAR model and is for conceptual purposes.)

| Compound Series | Dependent Variable | Structural Descriptors | QSAR Model Equation | Model Validation |

| Isoquinoline Acetamides | pIC50 (Biological Activity) | Molecular Weight, LogP, Dipole Moment | pIC50 = c₀ + c₁MW + c₂LogP + ... | Cross-validation (q²), Predictive R² |

Scaffold hopping is a strategy used to identify novel core structures (scaffolds) that can maintain the desired biological activity of a known lead compound. nih.govacs.org This is valuable for creating new intellectual property, improving properties, or avoiding known liabilities of the original scaffold. For instance, a 2-aryl-8-hydroxy-isoquinolin-1(2H)-one scaffold was developed as a novel EGFR inhibitor through scaffold hopping. nih.gov

Hybridization involves combining pharmacophoric elements from different molecules to create a new hybrid compound with potentially enhanced activity. A study on a novel anti-tumor agent utilized multiple isoquinoline-3-carboxylic acid moieties as pharmacophores within the same molecule, demonstrating a successful hybridization strategy. nih.gov These approaches allow for significant leaps in chemical space to discover next-generation lead compounds. acs.org

Rational Design for Enhanced Efficacy and Selectivity

The rational design of isoquinoline-based acetamides as therapeutic agents is a nuanced process centered on optimizing the molecule's interaction with its biological target to maximize potency (efficacy) and minimize off-target effects (selectivity). The compound this compound serves as a foundational scaffold that can be systematically modified. The design strategy can be dissected by considering the three primary components of the molecule: the isoquinoline core, the acetamide (B32628) linker, and the terminal chloroacetyl group. Each of these can be modified to fine-tune the pharmacological profile.

The isoquinoline ring is a well-established scaffold in medicinal chemistry, particularly in the development of kinase inhibitors, as it can mimic the adenine region of ATP, thus enabling it to bind within the ATP-binding pocket of protein kinases. The nitrogen atom at position 2 is crucial for forming key hydrogen bonds with the hinge region of the kinase. The point of attachment of the acetamide linker, in this case at the 6-position, directs the rest of the molecule towards other regions of the binding site, which can be exploited to achieve selectivity.

Structure-Activity Relationship (SAR) studies are pivotal in guiding the lead optimization process. By synthesizing analogs of the lead compound, this compound, and evaluating their biological activity, researchers can deduce which chemical modifications lead to improved efficacy and selectivity. Key modifications could include:

Substitution on the Isoquinoline Ring: Introducing small electron-donating or electron-withdrawing groups at other available positions (e.g., C1, C4, C7) on the isoquinoline core can modulate the electronic properties of the ring system and influence binding affinity. For example, adding a methoxy or hydroxyl group could create new hydrogen bonding opportunities with the target protein.

Modification of the Acetamide Linker: The length and flexibility of the linker connecting the isoquinoline core to the terminal group are critical. While an acetamide linker is common, altering its length (e.g., to a propanamide) or constraining its conformation could optimize the orientation of the molecule within the binding site.

Variation of the N-Acyl Group: The chloroacetyl group is particularly noteworthy. The chlorine atom provides steric and electronic contributions. Furthermore, the α-chloro amide functionality is a reactive electrophile. This suggests a potential mechanism of action involving covalent bond formation with a nucleophilic amino acid residue, such as a cysteine, in the target's active site. This covalent targeting can lead to irreversible inhibition, resulting in enhanced potency and prolonged duration of action. Replacing the chlorine with other halogens (F, Br, I) or with non-reactive groups (e.g., methyl, cyclopropyl) would be a critical step in SAR studies to test the hypothesis of covalent modification and to modulate reactivity and selectivity.

The following table presents illustrative data from a hypothetical SAR study on a generic kinase target (e.g., a tyrosine kinase) to demonstrate how systematic modifications could influence inhibitory activity.

| Compound | Modification from Parent Scaffold (this compound) | Kinase IC50 (nM) | Rationale for Modification |

|---|---|---|---|

| 1 (Parent) | N/A | 50 | Baseline activity of the lead compound. |

| 2 | Replacement of -Cl with -F | 250 | Evaluate the effect of a more electronegative but less reactive halogen. |

| 3 | Replacement of -Cl with -CH3 | 800 | Determine the importance of the electrophilic character for activity (non-covalent control). |

| 4 | Substitution at C4 of isoquinoline with -OCH3 | 25 | Explore potential hydrogen bond interactions in the solvent-exposed region. |

| 5 | Isomer: N-(isoquinolin-5-yl) | 150 | Assess the importance of the substitution vector for selectivity. |

| 6 | Isomer: N-(isoquinolin-7-yl) | 400 | Further assess the substitution vector; may clash with the gatekeeper residue. |

| 7 | Replacement of -Cl with acrylamide group | 5 | Introduce an alternative covalent warhead (Michael acceptor) to target cysteine. |

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It is intended to demonstrate the principles of rational drug design and structure-activity relationships and does not represent experimentally determined values.

The hypothetical results suggest several key insights. The significant loss of activity upon replacing the chloro group with a methyl group (Compound 3) would support the hypothesis of a covalent mechanism of action. The improved potency with a C4-methoxy substitution (Compound 4) would highlight a new favorable interaction point. The variation in activity between different isomers (Compounds 5 and 6) would underscore the critical role of the substitution pattern on the isoquinoline core for achieving optimal orientation and avoiding steric clashes within the kinase active site. Finally, the enhanced potency of an acrylamide derivative (Compound 7) would suggest that alternative Michael acceptors could be superior for covalent targeting of a specific cysteine residue.

Through such iterative cycles of design, synthesis, and biological testing, the initial lead compound can be optimized into a highly potent and selective drug candidate, demonstrating the power of rational design in modern drug discovery.

Future Research Directions and Unexplored Avenues

Identification of Novel Biological Targets

The isoquinoline (B145761) core is a well-established pharmacophore present in numerous biologically active compounds, including alkaloids with a wide range of activities such as antimicrobial, antitumor, and anti-inflammatory properties. rsc.orgnih.gov Derivatives of isoquinoline have been explored as potent inhibitors of various enzymes, highlighting the versatility of this scaffold in drug design. researchgate.net Future research on 2-chloro-N-(isoquinolin-6-yl)acetamide should prioritize the broad screening of this compound against diverse panels of biological targets to uncover novel therapeutic applications.

Key areas for exploration include:

Kinase Inhibition: Protein kinases are crucial regulators of cellular signaling and have become major targets for cancer therapies and treatments for inflammatory and neurodegenerative diseases. nih.govnews-medical.net The ATP-binding site of many kinases can be targeted by small molecule inhibitors. news-medical.net Given that many approved kinase inhibitors are small molecules, and the isoquinoline scaffold is present in some kinase-inhibiting agents, it is plausible that this compound could exhibit inhibitory activity against specific kinases. mdpi.comlabiotech.eu High-throughput screening against a comprehensive kinase panel could identify novel and specific kinase targets, opening avenues for developing targeted therapies.

Enzyme Inhibition beyond Kinases: The chloroacetamide group is a reactive electrophile capable of forming covalent bonds with nucleophilic residues (like cysteine) in enzyme active sites. This property can be harnessed to design potent and selective irreversible inhibitors. Beyond kinases, numerous other enzyme classes could be targeted. For instance, recent studies have shown that isoquinoline derivatives can act as dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), which are promising targets for cancer immunotherapy. nih.gov Screening this compound against such targets could reveal new immunomodulatory agents.

Receptor Modulation: Isoquinoline alkaloids have demonstrated a spectrum of activities, including antihypertensive and anesthetic effects, suggesting interactions with various receptors. mdpi.com Investigating the binding affinity of this compound for G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors could lead to the discovery of novel modulators for a range of physiological processes.

Table 1: Potential Classes of Biological Targets for this compound

| Target Class | Rationale | Potential Therapeutic Area |

| Protein Kinases | Isoquinoline is a known scaffold in kinase inhibitors. | Oncology, Inflammatory Diseases, Neurodegenerative Disorders |

| IDO1/TDO | Other isoquinoline derivatives show dual inhibitory activity. nih.gov | Cancer Immunotherapy |

| Other Enzymes | The reactive chloroacetamide moiety can form covalent bonds. | Various, depending on the enzyme |

| Receptors (GPCRs, etc.) | Isoquinoline alkaloids interact with a variety of receptors. mdpi.com | Cardiovascular diseases, Neuroscience |

Development of Advanced Synthetic Routes

Efficiency and versatility in chemical synthesis are paramount for generating a library of analogues for structure-activity relationship (SAR) studies. While classical methods for isoquinoline synthesis like the Bischler-Napieralski and Pictet-Spengler reactions are well-established, future research should focus on developing more advanced, efficient, and greener synthetic routes. pharmaguideline.comquimicaorganica.org

Potential avenues for synthetic innovation include:

Modern Catalytic Methods: Exploring transition-metal-catalyzed reactions, such as those involving palladium, copper, or rhodium, could provide more direct and regioselective methods for constructing the isoquinoline core or for functionalizing it at various positions. organic-chemistry.org These methods often offer milder reaction conditions and broader functional group tolerance compared to classical approaches.

Flow Chemistry: The application of continuous flow chemistry could enable safer, more scalable, and highly controlled synthesis of this compound and its derivatives. This technology is particularly advantageous for handling reactive intermediates and for optimizing reaction conditions rapidly.

Biosynthetic Pathways: Research into the biosynthetic pathways of isoquinoline alkaloids, which often use amino acids like tyrosine or tryptophan as precursors, could inspire novel chemoenzymatic or fully biological synthetic routes. nih.gov While more complex, these methods offer unparalleled stereoselectivity and environmental sustainability. rsc.org

Table 2: Comparison of Synthetic Approaches for Isoquinoline Derivatives

| Synthetic Method | Advantages | Disadvantages | Future Direction |

| Classical (Bischler-Napieralski, etc.) | Well-established, reliable for certain substrates. quimicaorganica.org | Often requires harsh conditions, limited functional group tolerance. | Optimization for milder conditions. |

| Transition-Metal Catalysis | High efficiency, regioselectivity, milder conditions. organic-chemistry.org | Catalyst cost and toxicity can be concerns. | Development of more sustainable catalysts. |

| Flow Chemistry | Enhanced safety, scalability, and control. | Requires specialized equipment. | Integration with automated synthesis platforms. |

| Biosynthesis/Chemoenzymatic | High stereoselectivity, green chemistry. rsc.orgnih.gov | Limited to specific structures, can be complex to develop. | Engineering enzymes for broader substrate scope. |

Application of Artificial Intelligence and Machine Learning in Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, from target identification to lead optimization. mdpi.com These computational tools can significantly accelerate the design-synthesize-test cycle for new analogues of this compound.

Key applications of AI/ML include:

Predictive Modeling: ML algorithms, such as random forests and deep neural networks, can be trained on existing data to build Quantitative Structure-Activity Relationship (QSAR) models. nih.gov These models can predict the biological activity, physicochemical properties, and ADME/T (absorption, distribution, metabolism, excretion, and toxicity) profiles of virtual compounds before they are synthesized, allowing researchers to prioritize the most promising candidates. mdpi.comnih.gov

De Novo Drug Design: Generative AI models, including recurrent neural networks (RNNs) and generative adversarial networks (GANs), can design novel molecular structures from scratch that are optimized for a specific biological target and desired property profile. mdpi.comnih.gov These tools can explore a vast chemical space to propose innovative isoquinoline acetamide (B32628) analogues that human designers might overlook.

Reaction Prediction and Synthesis Planning: AI platforms are being developed to predict the outcomes of chemical reactions and to devise optimal synthetic routes. cam.ac.uk This can help chemists overcome synthetic challenges and more efficiently produce target molecules, speeding up the entire discovery pipeline.

Exploration of Specific Isoquinoline Acetamide Analogues for Emerging Therapeutic Areas

Strategic modifications could include:

Substitution on the Isoquinoline Ring: Adding various substituents (e.g., electron-donating or -withdrawing groups) to different positions on the isoquinoline core can modulate the compound's electronic properties, solubility, and binding affinity for its biological target.

Modification of the Acetamide Linker: Altering the length or rigidity of the linker between the isoquinoline and the chloroacetyl group could optimize the positioning of the reactive group within the target's active site. Replacing the chloroacetamide with other reactive groups (e.g., acrylamides, fluoromethyl ketones) could also fine-tune reactivity and selectivity.

Emerging therapeutic areas where these analogues could be impactful include:

Targeted Covalent Inhibitors for Resistant Cancers: As resistance to traditional kinase inhibitors is a major clinical challenge, next-generation inhibitors are being designed to overcome these resistance mechanisms. news-medical.netlabiotech.eu The covalent-binding potential of the chloroacetamide moiety makes this scaffold ideal for developing targeted covalent inhibitors that can form a permanent bond with their target, often leading to increased potency and duration of action, and potentially overcoming resistance mutations. mdpi.com

Neuroinflammation and Neurodegeneration: Dysregulated kinase activity is implicated in the pathology of neurodegenerative diseases like Alzheimer's and Parkinson's. Developing brain-penetrant isoquinoline acetamide analogues that selectively inhibit key kinases in neuroinflammatory pathways is a promising, yet underexplored, avenue.

Antiviral and Antimicrobial Agents: The isoquinoline scaffold is found in natural products with antimicrobial and antiviral activity. researchgate.netmdpi.comresearchgate.net The development of analogues could lead to new agents to combat drug-resistant pathogens.

By systematically pursuing these future research directions, the scientific community can fully explore the therapeutic potential of the this compound scaffold and develop novel, effective medicines for a range of diseases.

Q & A

Q. What are the established synthetic routes for 2-chloro-N-(isoquinolin-6-yl)acetamide?

The synthesis of chloroacetamide derivatives typically involves chloroacetylation of an amine or aromatic amine precursor. For example, analogous compounds like 2-chloro-N-(5-chloropyridin-2-yl)acetamide are synthesized via nucleophilic substitution, where a chloroacetyl chloride reacts with the amine group of the heterocyclic substrate (e.g., isoquinolin-6-amine) under controlled conditions . Multi-step protocols, such as those used in synthesizing AZD8931 (a related quinazoline-acetamide), involve sequential reactions like nitro reduction, cyclization, and coupling, achieving overall yields of 2–5% . Key steps include:

- Purification via column chromatography.

- Characterization using NMR and mass spectrometry.

Q. How is the structure of this compound validated?

Structural validation relies on spectroscopic and crystallographic methods:

- NMR : H and C NMR identify proton environments and carbon frameworks, with chloroacetamide protons resonating at δ 4.0–4.3 ppm .

- X-ray crystallography : For analogs like 2-chloro-N-(4-fluorophenyl)acetamide, intramolecular C–H···O interactions and intermolecular N–H···O hydrogen bonds confirm spatial arrangements .

- IR spectroscopy : Amide C=O stretches appear near 1650–1680 cm, while C–Cl bonds absorb at 550–750 cm .

Q. What are the common applications of chloroacetamide derivatives in academic research?

Chloroacetamides are versatile intermediates:

- Medicinal chemistry : Used to synthesize kinase inhibitors (e.g., AZD8931) and antimicrobial agents .

- Herbicide studies : Structural analogs like alachlor and butachlor are model compounds for studying environmental persistence and carcinogenicity in rodents .

- Organic synthesis : Serve as precursors for heterocyclic compounds (e.g., quinazolines, spirocycles) via nucleophilic displacement or cyclization .

Advanced Research Questions

Q. How can reaction yields be optimized for synthesizing this compound?

Yield optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity in chloroacetylation .

- Catalysis : KI or KCO improves nucleophilic substitution efficiency .

- Temperature control : Reactions performed at 0–5°C minimize side reactions (e.g., hydrolysis of chloroacetyl chloride) .

- Continuous flow systems : Scalable production with higher reproducibility, as demonstrated for industrial analogs .

Q. What methodologies are recommended for evaluating the biological activity of this compound?

- Antimicrobial assays : Follow protocols used for 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, including minimum inhibitory concentration (MIC) tests against bacterial strains (e.g., Klebsiella pneumoniae) and cytotoxicity screening in mammalian cell lines .

- Kinase inhibition studies : Use enzymatic assays (e.g., ADP-Glo™) to assess inhibition of EGFR or other kinases, referencing AZD8931’s mechanism .

- Docking and MD simulations : Predict binding interactions with target proteins using software like AutoDock Vina or GROMACS .

Q. How can researchers address contradictory data in toxicity studies of chloroacetamide derivatives?

- Comparative dose-response analysis : Test compounds across multiple concentrations to identify threshold effects, as done for acetochlor (nasal tumors in rats) vs. butachlor (stomach tumors) .

- Metabolic profiling : Use LC-MS to compare metabolite formation (e.g., reactive epoxides) in different models .

- Species-specific assays : Evaluate toxicity in human organoids versus rodent models to resolve interspecies discrepancies .

Q. What analytical techniques are critical for purity assessment of this compound?

- HPLC/UPLC : Achieve >98% purity using C18 columns and acetonitrile/water gradients .

- Elemental analysis : Validate stoichiometry (e.g., C, H, N, Cl content) .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and detects trace impurities .

Methodological Considerations

Q. How should researchers design stability studies for this compound?

- Forced degradation : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light to identify degradation products .

- pH stability : Test solubility and degradation in buffers (pH 1–12) to simulate physiological conditions .

- Long-term storage : Monitor stability at –20°C, 4°C, and room temperature over 6–12 months .

Q. What computational tools are recommended for predicting the physicochemical properties of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.